2-(2,4-dichlorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a structurally complex acetamide derivative featuring:
- A carbamoylmethylphenyl backbone, enabling hydrogen bonding and solubility.
- A thiophen-2-ylmethyl moiety, contributing to heterocyclic interactions and metabolic stability.
This compound’s multifunctional design suggests applications in medicinal chemistry, particularly in antimicrobial, anticancer, or anti-inflammatory research, as inferred from structurally related compounds .
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-15-5-8-19(18(23)11-15)28-13-21(27)25-16-6-3-14(4-7-16)10-20(26)24-12-17-2-1-9-29-17/h1-9,11H,10,12-13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXJHTYSGVQWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenoxy group This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations. The use of catalysts and specific solvents can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The dichlorophenoxy group may interact with enzymes or receptors, while the thiophenylmethyl group could influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s biological and chemical properties are contextualized below through comparisons with structurally analogous molecules. Key differences in substituents, functional groups, and bioactivity are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Effects on Phenoxy Group: The 2,4-dichlorophenoxy group in the target compound enhances electrophilicity and binding affinity compared to methoxy () or dimethoxy () analogs. Chlorine’s electron-withdrawing nature may improve interactions with hydrophobic enzyme pockets . In contrast, methoxy-substituted analogs (e.g., ) may exhibit reduced potency but improved metabolic stability .
Role of Thiophene vs. Thiophene’s sulfur atom may also engage in unique non-covalent interactions .
Carbamoylmethylphenyl Linker :
- This moiety in the target compound provides a flexible spacer for target engagement, distinguishing it from simpler acetamides (e.g., ). The carbamoyl group may facilitate hydrogen bonding with biological targets .
Biological Activity Trends: Dichlorinated phenoxy derivatives (e.g., ) generally show higher antimicrobial and anticancer activity than non-halogenated analogs . Thiophene-containing compounds (e.g., ) demonstrate improved pharmacokinetic profiles over furan or pyridine analogs .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of acetamides and features a complex structure incorporating a dichlorophenoxy group and a thiophene moiety, which are known to contribute to various biological effects.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives containing thiophene and phenyl groups can induce apoptosis in cancer cells. The mechanism often involves interaction with specific proteins, leading to altered cell signaling pathways.
Case Study:
A study evaluating various acetamide derivatives found that compounds with a thiophene ring exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting a potent anticancer effect. For example, a related compound demonstrated an IC50 of 900 nM against leukemia cell lines, indicating strong cytotoxic activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. The presence of the dichlorophenoxy group is associated with herbicidal activity, while the thiophene component may enhance antibacterial efficacy.
Research Findings:
- A series of thiazole derivatives were synthesized and tested for antimicrobial activity, revealing that modifications to the thiophene structure can significantly impact efficacy .
- Another study highlighted that compounds similar to 2-(2,4-dichlorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide showed promising results against various bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- The incorporation of thiophene rings contributes to both anticancer and antimicrobial properties.
| Compound Structure | Activity Type | IC50 Value (µM) |
|---|---|---|
| Thiophene derivative | Anticancer | 900 |
| Dichlorophenoxy derivative | Antimicrobial | <100 |
The biological activity of 2-(2,4-dichlorophenoxy)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]acetamide likely involves:
- Enzyme Inhibition: Binding to specific enzymes involved in cell proliferation or survival.
- Receptor Interaction: Modulating receptor activity that affects cell signaling pathways.
- Induction of Apoptosis: Triggering programmed cell death through mitochondrial pathways or activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
